3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol
Overview
Description
3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol is a compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is structurally similar to several biologically significant molecules, such as serotonin and melatonin, and plays a crucial role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methoxyindole.
Alkylation: The 5-methoxyindole undergoes alkylation with 2-bromoethylamine to introduce the aminoethyl group at the 3-position.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinones, amine derivatives, and substituted indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: This compound is studied for its role in neurotransmission and its structural similarity to serotonin and melatonin.
Medicine: Research focuses on its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol involves its interaction with various molecular targets, including serotonin receptors. It acts as an agonist or antagonist at these receptors, influencing neurotransmission and modulating physiological processes such as mood, sleep, and cognition .
Comparison with Similar Compounds
Similar Compounds
Serotonin (5-Hydroxytryptamine): Shares a similar indole structure and plays a key role in mood regulation.
Melatonin (5-Methoxy-N-acetyltryptamine): Structurally similar and involved in regulating sleep-wake cycles.
Tryptamine: A precursor to serotonin and other biologically active indole derivatives
Uniqueness
3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 5-position and aminoethyl group at the 3-position differentiate it from other indole derivatives, influencing its reactivity and interaction with biological targets .
Properties
IUPAC Name |
3-(2-aminoethyl)-5-methoxy-1H-indol-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11-4-8-7(2-3-12)6-13-9(8)5-10(11)14/h4-6,13-14H,2-3,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQXRUNVHVEFFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN2)CCN)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610119 | |
Record name | 3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2426-82-6 | |
Record name | 3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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